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Compound of Interest

(2-Methylpyridin-3-
Compound Name:
yl)methanamine

Cat. No. B1312839

Recent research has focused on pyridine-methanamine derivatives as inhibitors of the
Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids
essential for the viability of Mycobacterium tuberculosis. Comprehensive SAR studies have led
to the identification of potent compounds with significant activity against multidrug-resistant
(MDR) and extensively drug-resistant (XDR) tuberculosis strains.

Quantitative SAR Data

The antitubercular activity of various pyridine-2-methylamine derivatives was evaluated by
determining their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M.
tuberculosis. The results highlight the impact of different substituents on the compound's
potency.
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Compound ID R* Group R? Group MIC (pg/mL) cLogP
35 N-4.4 | | 2 4.67
sopro )
dimethylazasilyl propy
N-4,4-
45 ) ) Pyridin-3-yl 64 3.12
dimethylazasilyl
N-4,4-
46 ) ) Pyridin-4-yl 32 3.09
dimethylazasilyl
N-4,4-
47 ) ) Furan-2-yl 64 3.82
dimethylazasilyl
N-4,4-
48 ) ) Furan-3-yl 32 3.82
dimethylazasilyl
N-4,4-
49 ) ) 4-Nitrophenyl 4 4.66
dimethylazasilyl
N-4,4-
50 ) ) 4-Bromophenyl 2 5.43
dimethylazasilyl
4-
N-4,4- )
51 ] ) (Trifluoromethyl) 64 5.88
dimethylazasilyl
phenyl
N-4-
52 o Isobutyl 2 5.11
methylpiperidinyl
N-4-
53 o tert-Butyl 2 5.16
methylpiperidinyl
N-4-
54 o Cyclohexyl 2 5.64
methylpiperidinyl
N-4-
55 o Naphthyl 4 5.86
methylpiperidinyl
N-8-azaspiro[1]
58 Isobutyl 0.5 5.92

[2]decyl
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N-8-azaspiro[1]

59 tert-Butyl 0.5 5.97
[2]decyl
N-8-azaspiro[1]

60 Cyclohexyl 0.5 6.45
[2]decyl
N-8-azaspiro[1]

61 Isopropyl 0.5 5.48
[2]decyl
N-8-azaspiro[1] )

62 4-Biphenyl 0.0156 6.81
[2]decyl
N-8-azaspiro[1] ]

63 4-Biphenyl 0.0156 6.81
[2]decyl
N-8-azaspiro[1] 4'-Chloro-4-

64 . 0.0625 7.52
[2]decyl biphenyl
N-8-azaspiro[1] 4'-Methyl-4-

65 _ 0.0312 7.24
[2]decyl biphenyl
N-8-azaspiro[1] )

66 3-Pyridyl 0.5 4.74
[2]decyl
N-8-azaspiro[1] 2,4-

67 _ 0.25 5.89
[2]decyl Difluorophenyl
N-8-azaspiro[1]

68 Furyl 0.0625 5.44

[2]decyl

Key Observations from the SAR data:

» Replacement of N-4-methylpiperidinyl with N-8-azaspiro[1][2]decyl at the R* position
generally led to a significant increase in antitubercular activity.

o At the R2 position, bulky aromatic groups like 4-biphenyl were found to be optimal for
potency, as seen in the most active compounds 62 and 63.

o Electron-donating groups at the R2 position maintained activity, while electron-withdrawing
groups and N- or O-containing aromatic rings tended to decrease activity.
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Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)

The in vitro antitubercular activity of the synthesized compounds was determined using a

microplate-based assay with Alamar blue for visualization.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-
catalase) and 0.05% Tween 80

96-well microplates
Resazurin sodium salt (Alamar blue) solution

Test compounds dissolved in DMSO

Procedure:

Bacterial cultures of M. tuberculosis H37Rv were grown to mid-log phase in Middlebrook
7H9 broth.

The test compounds were serially diluted in the 96-well plates with the culture medium to
achieve a range of final concentrations.

The bacterial suspension was added to each well to a final inoculum size of approximately 5
x 10> CFU/mL.

The plates were incubated at 37°C for 5-7 days.

Following incubation, the Alamar blue solution was added to each well, and the plates were
re-incubated for 24 hours.
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e The MIC was determined as the lowest concentration of the compound that prevented a
color change of the Alamar blue indicator from blue to pink, indicating inhibition of bacterial
growth.

Signaling Pathway and Experimental Workflow

The target of these pyridine-methanamine derivatives, MmpL3, is a transporter protein
essential for the biosynthesis of the mycobacterial cell wall. It is responsible for the
translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, across the
cytoplasmic membrane. Inhibition of MmpL3 disrupts the mycolic acid pathway, leading to cell
death.

Click to download full resolution via product page

Caption: Inhibition of the MmpL3 transporter by pyridine-methanamine derivatives blocks the
translocation of TMM.

The following diagram illustrates the experimental workflow for determining the Minimum
Inhibitory Concentration (MIC) of the compounds.
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Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration
(MIC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sar-studies-of-2-methylpyridin-3-yl-methanamine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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